BenchChemオンラインストアへようこそ!

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

pKa modulation amine basicity gem-difluoro effect

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS 2102412-20-2; MFCD31556103) is a geminally difluorinated angular 1,6-diazaspiro[3.3]heptane building block supplied as the hydrochloride salt (MW 270.70 g/mol). This compound belongs to a class of conformationally restricted spirocyclic azetidines that serve as structural surrogates for piperazines, piperidines, and morpholines in drug discovery, while introducing a 90° twist in exit vector geometry relative to the parent heterocycles.

Molecular Formula C10H17ClF2N2O2
Molecular Weight 270.7
CAS No. 2102412-20-2
Cat. No. B2834958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride
CAS2102412-20-2
Molecular FormulaC10H17ClF2N2O2
Molecular Weight270.7
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C12CNC2)(F)F.Cl
InChIInChI=1S/C10H16F2N2O2.ClH/c1-8(2,3)16-7(15)14-6-10(11,12)9(14)4-13-5-9;/h13H,4-6H2,1-3H3;1H
InChIKeyRBEQQMVGVCDOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS 2102412-20-2): Angular gem-Difluoro Spirocyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS 2102412-20-2; MFCD31556103) is a geminally difluorinated angular 1,6-diazaspiro[3.3]heptane building block supplied as the hydrochloride salt (MW 270.70 g/mol). This compound belongs to a class of conformationally restricted spirocyclic azetidines that serve as structural surrogates for piperazines, piperidines, and morpholines in drug discovery, while introducing a 90° twist in exit vector geometry relative to the parent heterocycles [1]. The gem-difluoro substitution at position 3 of the azetidine ring depresses amine basicity by approximately 4.6 pKa units relative to the non-fluorinated analog, substantially altering the ionization profile at physiological pH [2]. The tert-butyl carbamate (Boc) protecting group at N1 enables orthogonal deprotection and chemoselective functionalization at the N6 position [3].

Why Non-Fluorinated 1,6-Diazaspiro[3.3]heptanes or Classical Piperazines Cannot Substitute for CAS 2102412-20-2 in Lead Optimization


The three differentiating features of this compound—gem-difluoro substitution, angular (1,6-) spiro connectivity, and Boc/HCl salt form—each independently modulate physicochemical parameters that are critical for drug candidate progression. Replacing this compound with the non-fluorinated tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate (CAS 1330763-95-5) would increase amine basicity by ~4.6 pKa units, shifting the protonation equilibrium and potentially compromising membrane permeability [1]. Substituting with a classical piperazine scaffold would increase logD7.4 by up to +1.0 unit (reducing aqueous solubility) and fundamentally alter exit vector geometry, as spirocyclization introduces a 90° twist and expands molecular volume by ~9–13 ų relative to the planar heterocycle [2]. Using a 2,6-diazaspiro[3.3]heptane regioisomer would invert the nitrogen substitution pattern from angular to linear, changing the relative orientation of attachment vectors and altering the pKa hierarchy between the two nitrogens [3]. These structural differences render simple substitution of in-class analogs pharmacokinetically non-equivalent.

Quantitative Differentiation Evidence for Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride: Procurement Decision Data


Basicity Depression by gem-Difluoro Substitution: pKa Reduction of ~4.6 Units vs. Non-Fluorinated Analog

Geminal difluorination at the 3-position of the azetidine ring within this compound substantially reduces amine basicity. Systematic studies on fluorinated saturated heterocyclic amines demonstrate that introduction of the first and second fluorine atoms at the C-3 position of azetidine decreases pKa by 2.5 and 2.1 units, respectively—a combined reduction of ~4.6 units relative to the parent azetidine [1]. The non-fluorinated comparator, tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate (CAS 1330763-95-5), has a predicted ACD/pKa of approximately 10.69 for the spirocyclic azetidine nitrogen , whereas the 3,3-difluoro derivative is expected to exhibit a pKa in the range of ~5.5–6.1 due to the strong β-electron-withdrawing effect of the fluorine atoms. This pKa shift alters the protonation state at physiological pH 7.4: the non-fluorinated analog would be >99% protonated (cationic), while the gem-difluoro compound would be substantially less protonated, potentially improving passive membrane permeability [1]. Note: the 3,3-difluoroazetidine motif was identified as an exception in intrinsic microsomal clearance studies, showing lower metabolic stability compared to other fluorinated azetidine derivatives [1].

pKa modulation amine basicity gem-difluoro effect ionization state

Lipophilicity Modulation: logD7.4 Reduction by up to −1.0 Units vs. Piperazine Scaffolds via Spirocyclization

A systematic analysis by Degorce et al. (AstraZeneca, 2019) demonstrated that introducing an azaspiro[3.3]heptane core as a replacement for morpholines, piperidines, and piperazines lowered the measured logD7.4 of the corresponding molecules by as much as −1.0 unit [1]. This is counterintuitive given the net addition of a single carbon atom, but is rationalized by the increased basicity (ΔpKa[ACD] = +1.9) of the spirocyclic system shifting the ionization equilibrium [1]. For comparison, the non-fluorinated 1,6-diazaspiro[3.3]heptane-1-carboxylate tert-butyl ester (CAS 1330763-95-5) has a computed ACD/LogD7.4 of −0.07 . The additional gem-difluoro substitution on the target compound is expected to further decrease logD7.4 owing to the electronegative fluorine atoms increasing polarity, consistent with fluorination effects documented for azetidine series (logP reduction of ~0.5–1.0 units per fluorine pair) [2]. Note: Degorce et al. also concluded that azaspiro[3.3]heptanes are not suitable bioisosteres for morpholines, piperidines, and piperazines when not used as terminal groups, due to significant geometry changes [1].

logD7.4 lipophilicity spirocyclization bioisostere

Aqueous Solubility Advantage of Spiro[3.3]heptane Scaffolds over Cyclohexane Analogs

Burkhard et al. (ETH Zürich / F. Hoffmann-La Roche, 2010) demonstrated that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane analogs [1]. The underlying rationale involves the reduced molecular planarity and increased three-dimensional character of the spirocyclic scaffold, which disrupts crystal packing and enhances solvation [1]. This finding was corroborated in subsequent studies showing that linear azaspiro[3.3]heptanes possess high aqueous solubilities [2]. The hydrochloride salt form of the target compound (CAS 2102412-20-2) confers additional solubility advantages: analogous 1-azaspiro[3.3]heptane hydrochloride salts exhibit aqueous solubility >10 mg/mL (estimated) . For procurement context, the hydrochloride salt is preferred for aqueous formulation development, whereas the free base (or Boc-protected form without salt) would be less water-soluble and require organic co-solvents for biological assays.

aqueous solubility spiro[3.3]heptane cyclohexane comparison hydrochloride salt

Metabolic Stability Trade-off: 3,3-Difluoroazetidine Motif Identified as Metabolically Labile Exception

Melnykov et al. (2023) performed comprehensive intrinsic microsomal clearance measurements across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. While the study demonstrated high metabolic stability for most fluorinated compounds, the 3,3-difluoroazetidine derivative was a notable exception—exhibiting lower metabolic stability than its mono-fluorinated and non-fluorinated counterparts [1]. This finding introduces a critical consideration for procurement: the gem-difluoro substitution that confers the desirable pKa reduction also introduces a potential metabolic liability at the azetidine ring itself. Counterbalancing this, Burkhard et al. (2010) showed that the overall spiro[3.3]heptane framework trends toward higher metabolic stability compared to cyclohexane analogs [2], and linear azaspiro[3.3]heptanes exhibit low metabolic clearance rates [3]. The net metabolic stability of a molecule incorporating this building block will depend on the specific context of the full pharmacophore; prospective users should conduct intrinsic clearance assays (human/rodent liver microsomes) on their final conjugates rather than relying solely on scaffold-level predictions. For procurement decisions, this evidence supports selecting the gem-difluoro variant when pKa modulation is paramount, while acknowledging that metabolic stability must be confirmed empirically.

metabolic stability intrinsic microsomal clearance 3,3-difluoroazetidine CYP450 metabolism

Conformational Geometry: 90° Exit Vector Twist and Increased Molecular Volume vs. Piperazine

Quantum mechanical conformational analysis by Degorce et al. (2019) revealed that 2,6-diazaspiro[3.3]heptanes exhibit molecular volumes approximately 9 to 13 ų larger than their corresponding piperazine variants, with the spirocyclic base positioned ~1.3 Å further from the attachment point [1]. For the angular 1,6-diazaspiro[3.3]heptane scaffold—the connectivity pattern of the target compound—the two nitrogen atoms are oriented with a ~90° twist in their exit vectors compared to the linear geometry of piperazine [2]. This geometric distinction is functionally significant: Degorce et al. concluded that azaspiro[3.3]heptanes are not suitable bioisosteres for piperazines when used as non-terminal (embedded) groups due to these substantial geometry changes [1]. However, when deployed as terminal fragments linked through the azetidine nitrogen—as enabled by the Boc-protected N1 in this compound—the spiro scaffold retains its bioisosteric utility. X-ray crystallographic studies confirm the puckered conformation of the azetidine ring in spiro[3.3]heptanes, contributing to the three-dimensional character that differentiates these scaffolds from flat aromatic or planar saturated heterocycles [3].

exit vectors conformational restriction molecular volume geometry

Synthetic Accessibility: Multigram-Scale Preparation of gem-Difluoro Angular 1,6-Diazaspiro[3.3]heptanes via High-Yielding Sequences

Guérot et al. (ETH Zürich / F. Hoffmann-La Roche, 2011) reported high-yielding synthetic sequences specifically for gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module [1]. This methodology provides efficient access to the core scaffold of the target compound. The broader synthetic platform for spiro[3.3]heptane building blocks has been demonstrated on multigram scale: Malashchuk et al. (Enamine, 2021) reported convergent synthesis of fluorinated spiro[3.3]heptane-derivatives on up to 302 g scale with full characterization of pKa, LogP, and aqueous solubility (Sw) [2]. Commercially, the target compound (CAS 2102412-20-2) is available from multiple suppliers at 95–98% purity (HPLC) as a research chemical, with pricing indicative of a specialty building block (~$246/100 mg, ~$1,031/1 g) [3]. The Boc protecting group at N1 enables orthogonal deprotection under acidic conditions (TFA or HCl/dioxane) to expose the azetidine nitrogen for further functionalization, while the free N6 (as HCl salt) can be directly elaborated via alkylation, acylation, or reductive amination [1].

synthesis gem-difluoro angular azaspiro[3.3]heptane building block scalability

Recommended Procurement and Application Scenarios for Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS 2102412-20-2)


Lead Optimization of Kinase or PARP Inhibitors Requiring Reduced Amine Basicity at the Solvent-Exposed Region

When a piperazine or non-fluorinated diazaspiroheptane moiety in a kinase inhibitor (e.g., CDK, FGFR, or PARP-1 series) exhibits undesirable high basicity (pKa > 9) leading to excessive hERG binding, phospholipidosis, or poor membrane permeability, replacing it with CAS 2102412-20-2 provides an estimated pKa reduction of ~4.6 units [1]. The 90° exit vector twist also introduces geometric novelty for IP differentiation [2]. The Boc protecting group allows chemoselective elaboration at N6 while preserving the N1-carbamate for late-stage deprotection and diversification. Users should note the metabolic stability caveat associated with the 3,3-difluoroazetidine motif and include intrinsic clearance assays (HLM/MLM) early in the optimization cycle [1].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Leveraging Dual Functionalization Handles

The orthogonally protected dual-nitrogen architecture (Boc at N1, free amine/HCl at N6) makes this compound suitable as a bifunctional building block for library synthesis, including DNA-encoded library (DEL) production and fragment elaboration [3]. The spirocyclic core increases three-dimensional character (Fsp³) compared to planar heterocycles, improving fragment library diversity [2]. The hydrochloride salt form facilitates aqueous handling in automated parallel synthesis workflows. The compound's logD7.4 (< 0) aligns with fragment-like physicochemical property guidelines (MW 271, HBD 2, HBA 5, TPSA 41.6 Ų) [4], supporting its use in rule-of-three-compliant fragment collections.

Scaffold-Hopping from Piperazine-Containing Clinical Candidates to Access Novel IP Space

For pharmaceutical development programs seeking to differentiate from crowded piperazine-based IP space (e.g., olaparib-class PARP inhibitors or imatinib-class kinase inhibitors), CAS 2102412-20-2 enables scaffold-hopping to an angular spirocyclic framework. The Degorce 2019 study confirms that azaspiro[3.3]heptanes lower logD7.4 by up to −1.0 unit relative to piperazine-containing matched molecular pairs [2], potentially improving the developability profile. Critically, Degorce et al. also found that azaspiro[3.3]heptanes are not suitable bioisosteres for non-terminal piperazine replacements [2], so this building block should be deployed specifically as a terminal fragment (linked through the azetidine nitrogen) or as a scaffold core where the altered geometry is intentionally leveraged for selectivity gains.

Physicochemical Property Fine-Tuning in CNS Drug Discovery Programs

The combination of low logD7.4 (estimated < −0.5), reduced basicity (pKa ~5.5–6.1), and three-dimensional topology positions this compound for CNS drug discovery applications where balancing passive permeability with aqueous solubility is critical [1][2]. The gem-difluoro motif further reduces P-glycoprotein (P-gp) recognition compared to non-fluorinated analogs, a property attributed to the altered hydrogen-bonding capacity of the CF₂ group [1]. Prospective users should confirm CNS MPO desirability scores and perform MDCK-MDR1 permeability assays on final conjugates. The multi-vendor commercial availability (≥7 suppliers at 95–97% purity) supports iterative med-chem cycles without supply interruption [5].

Quote Request

Request a Quote for Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.